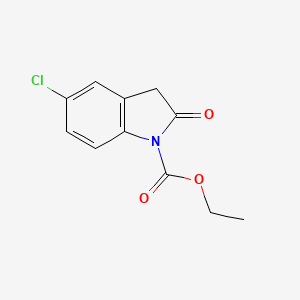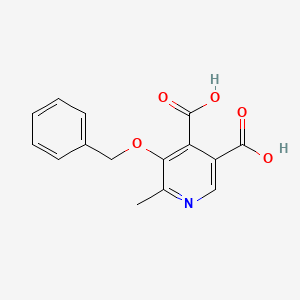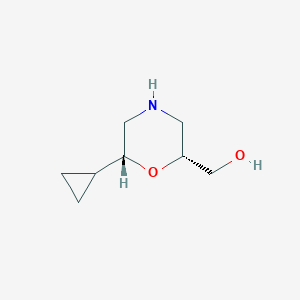
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a morpholine ring, which is further connected to a methanol group. The specific stereochemistry of the compound, indicated by the (2R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with an appropriate cyclizing agent under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction. This step requires the use of cyclopropyl halides and a suitable base to facilitate the substitution.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, which play a crucial role in its therapeutic effects. The cyclopropyl group enhances its binding affinity to target receptors, leading to altered neuronal signaling and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol can be compared with other similar compounds such as:
Rel-((2R,6R)-6-methylmorpholin-2-yl)methanol: This compound has a methyl group instead of a cyclopropyl group, which affects its chemical reactivity and biological activity.
Rel-((2R,6S)-6-methylmorpholin-2-yl)methanol: The difference in stereochemistry (2R,6S) results in distinct chemical and biological properties.
Rel-((2R,6R)-6-ethylmorpholin-2-yl)methanol:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its interaction with biological targets and expanding its range of applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[(2R,6R)-6-cyclopropylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-3-9-4-8(11-7)6-1-2-6/h6-10H,1-5H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
NNBLIBYKHJPMHB-SFYZADRCSA-N |
Isomerische SMILES |
C1CC1[C@@H]2CNC[C@@H](O2)CO |
Kanonische SMILES |
C1CC1C2CNCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



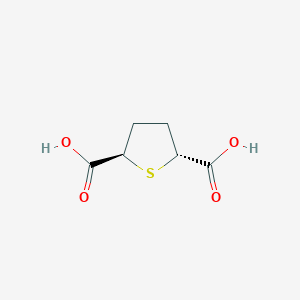
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)
![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
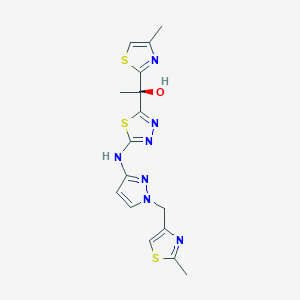
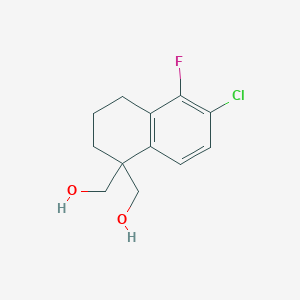

![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
